Cas no 1118786-97-2 (5-(methylsulfanyl)methylfuran-2-carbaldehyde)

5-(methylsulfanyl)methylfuran-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Methylsulfanylmethyl-furan-2-carbaldehyde
- 5-(methylsulfanyl)methylfuran-2-carbaldehyde
-
- インチ: 1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3
- InChIKey: RSOMHZIAWGSUFR-UHFFFAOYSA-N
- ほほえんだ: O1C(CSC)=CC=C1C=O
計算された属性
- せいみつぶんしりょう: 156.02450067g/mol
- どういたいしつりょう: 156.02450067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-(methylsulfanyl)methylfuran-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319625-250mg |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 250mg |
¥10704.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319625-50mg |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 50mg |
¥4320.00 | 2024-08-09 | |
TRC | B487333-10mg |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-41990-1.0g |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 1.0g |
$857.0 | 2023-02-10 | |
Chemenu | CM458832-500mg |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95%+ | 500mg |
$678 | 2023-03-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041678-1g |
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 1g |
¥4305.0 | 2023-04-05 | |
1PlusChem | 1P019V1J-2.5g |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 2.5g |
$2139.00 | 2023-12-26 | |
1PlusChem | 1P019V1J-5g |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 5g |
$3134.00 | 2023-12-26 | |
1PlusChem | 1P019V1J-10g |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 10g |
$4614.00 | 2023-12-26 | |
1PlusChem | 1P019V1J-100mg |
5-[(methylsulfanyl)methyl]furan-2-carbaldehyde |
1118786-97-2 | 95% | 100mg |
$367.00 | 2025-03-04 |
5-(methylsulfanyl)methylfuran-2-carbaldehyde 関連文献
-
1. Mediating acid-catalyzed conversion of levoglucosan into platform chemicals with various solventsXun Hu,Liping Wu,Yi Wang,Daniel Mourant,Caroline Lievens,Richard Gunawan,Chun-Zhu Li Green Chem. 2012 14 3087
-
Ivaldo Itabaiana Junior,Marcelo Avelar do Nascimento,Rodrigo Octavio Mendon?a Alves de Souza,Anthony Dufour,Robert Wojcieszak Green Chem. 2020 22 5859
5-(methylsulfanyl)methylfuran-2-carbaldehydeに関する追加情報
Introduction to 5-(methylsulfanyl)methylfuran-2-carbaldehyde (CAS No. 1118786-97-2)
5-(methylsulfanyl)methylfuran-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1118786-97-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention due to its potential applications in synthetic chemistry and medicinal chemistry. The compound's molecular structure incorporates a furan ring substituted with a methylsulfanyl group and an aldehyde functionality, making it a versatile intermediate for the development of more complex molecules.
The furan core of this compound is a prominent feature, known for its stability and reactivity, which allows for diverse functionalization. The presence of the methylsulfanyl group (-SCH₃) introduces sulfur into the molecule, which can participate in various chemical reactions such as nucleophilic substitution and coordination with metal centers. This sulfur-containing moiety is particularly interesting in medicinal chemistry, as sulfur-based compounds often exhibit biological activity and can serve as key pharmacophores in drug design.
The aldehyde functional group (-CHO) at the 2-position of the furan ring further enhances the compound's utility as a synthetic building block. Aldehydes are well-known for their ability to undergo condensation reactions, forming Schiff bases, or participate in oxidation-reduction processes. These properties make 5-(methylsulfanyl)methylfuran-2-carbaldehyde a valuable precursor for synthesizing more intricate molecules, including potential drug candidates.
Recent advancements in synthetic methodologies have highlighted the importance of such furan-based aldehydes in drug discovery. For instance, researchers have utilized derivatives of this compound to develop novel inhibitors targeting specific biological pathways. The methylsulfanyl group has been shown to modulate binding interactions with biological targets, improving the efficacy and selectivity of potential therapeutics. This underscores the significance of 5-(methylsulfanyl)methylfuran-2-carbaldehyde as a scaffold for medicinal chemistry innovation.
In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. The unique electronic properties of the furan ring make it suitable for designing organic semiconductors and liquid crystals. Furthermore, the sulfur-containing moiety can enhance the bioactivity of agrochemical products, contributing to more effective crop protection agents.
The synthesis of 5-(methylsulfanyl)methylfuran-2-carbaldehyde typically involves multi-step organic transformations starting from readily available furan derivatives. Advanced catalytic systems have been employed to improve yield and selectivity in these reactions. For example, transition metal-catalyzed cross-coupling reactions have enabled efficient introduction of the methylsulfanyl group into the furan framework. These synthetic strategies align with current trends toward sustainable and green chemistry practices.
The chemical reactivity of this compound has also been explored in recent studies focused on developing novel photoredox catalysts. The combination of the furan ring and the aldehyde group creates a system that can undergo reversible electron transfer processes under irradiation with light. Such systems are increasingly relevant in organic synthesis, offering environmentally friendly alternatives to traditional thermal methods.
From a computational chemistry perspective, density functional theory (DFT) studies have provided insights into the electronic structure and reactivity of 5-(methylsulfanyl)methylfuran-2-carbaldehyde. These theoretical investigations have helped predict optimal reaction conditions and intermediates, guiding experimental efforts in synthetic laboratories. The integration of experimental data with computational models has become indispensable in modern chemical research, ensuring more efficient discovery processes.
The biological activity of derivatives derived from this compound has been investigated across various therapeutic areas. Notably, studies have focused on its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. The sulfur atom's ability to interact with biological targets has been exploited to design molecules with enhanced binding affinity and reduced toxicity.
In conclusion,5-(methylsulfanyl)methylfuran-2-carbaldehyde (CAS No. 1118786-97-2) represents a structurally intriguing compound with broad applications in synthetic chemistry, pharmaceutical research, and materials science. Its unique combination of functional groups—specifically the furan ring,methylsulfanyl moiety,and aldehyde—makes it a valuable building block for developing innovative chemical entities. As research continues to uncover new synthetic methods and biological activities associated with this compound, its significance is expected to grow further within both academic and industrial settings.
1118786-97-2 (5-(methylsulfanyl)methylfuran-2-carbaldehyde) 関連製品
- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 1263365-72-5(2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone)
- 1261651-71-1(4'-Chloro-2,3-difluoro-2'-(difluoromethyl)biphenyl)
- 1909308-49-1(2-aminoadamantane-2-carboxamide hydrochloride)
- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)




